3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
[3-[[2-(2-methoxyphenoxy)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5/c1-28-19-7-2-3-8-20(19)29-14-21(26)24-17-5-4-6-18(13-17)30-22(27)25-16-11-9-15(23)10-12-16/h2-3,7-12,17-18H,4-6,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWBEXPNJDDERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 2-(2-Methoxyphenoxy)acetic acid: This can be achieved through the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base.
Amidation: The 2-(2-methoxyphenoxy)acetic acid is then reacted with cyclohexylamine to form the corresponding amide.
Carbamate Formation: The final step involves the reaction of the amide with 4-fluorophenyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Key Research Findings and Limitations
- Gaps in Evidence: No direct pharmacological or toxicological data for the target compound; comparisons rely on structural extrapolation.
Biological Activity
The compound 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate , also referred to by its CAS number 1351609-74-9 , is a synthetic molecule with potential biological activity. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H25FN2O5
- Molecular Weight : 404.44 g/mol
- Structure : The compound features a cyclohexyl group linked to an acetamido moiety, a methoxyphenoxy group, and a fluorophenyl carbamate, which may contribute to its biological activities.
Anti-inflammatory Effects
Compounds with carbamate linkages often display anti-inflammatory properties. Research has highlighted that certain carbamate derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The exact mechanism for this compound remains to be fully elucidated, but it may involve modulation of inflammatory pathways.
Antimicrobial Activity
While direct evidence for the antimicrobial activity of this specific compound is scarce, related derivatives have been noted for their antibacterial properties. For example, studies on similar phenoxy compounds indicate they may disrupt bacterial cell membranes or inhibit essential bacterial enzymes . This suggests a potential avenue for exploring antimicrobial efficacy.
Case Studies
- In Vitro Studies : A study investigating related carbamate compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. These findings suggest that this compound could be further studied for its cytotoxic effects against specific cancer types.
- Synergistic Effects : Research on similar structures has revealed that combining carbamate derivatives with established chemotherapeutics can enhance therapeutic efficacy. This synergistic effect warrants investigation into the potential combinatorial use of this compound with existing cancer treatments.
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Notable Findings |
|---|---|---|
| Antitumor | Pyrazole Derivatives | Inhibition of BRAF(V600E), EGFR |
| Anti-inflammatory | Carbamate Derivatives | Reduction in pro-inflammatory cytokines |
| Antimicrobial | Phenoxy Compounds | Disruption of bacterial membranes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the cyclohexyl amine intermediate, followed by sequential coupling with 2-(2-methoxyphenoxy)acetic acid and 4-fluorophenyl carbamate. Key considerations include:
- Temperature Control : Maintain temperatures below 40°C during carbamate formation to prevent hydrolysis of the reactive intermediate .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the final product. Purity (>95%) should be confirmed via NMR and LC-MS .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of acyl chloride to amine) to minimize side reactions. Typical yields range from 45–65% .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Confirm the presence of the methoxyphenoxy group (δ 3.8–3.9 ppm for OCH₃) and carbamate carbonyl (δ 155–160 ppm in ¹³C NMR) .
- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 457.18) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, particularly for the cyclohexyl moiety .
Q. What are the critical physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Calculated logP ~3.2 (via ChemDraw), indicating moderate lipophilicity. Experimentally determine via shake-flask method .
- Stability : Susceptible to hydrolysis under basic conditions (pH >9). Store in anhydrous DMSO at –20°C for long-term stability .
Advanced Research Questions
Q. How does the methoxyphenoxy group influence the compound’s interaction with opioid receptors or other CNS targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with μ-opioid receptors. The methoxyphenoxy group may occupy hydrophobic pockets in the receptor’s extracellular domain .
- Functional Assays : Perform cAMP inhibition assays in HEK-293 cells expressing human μ-opioid receptors. Compare EC₅₀ values to structural analogs (e.g., AH-7921) to establish SAR .
Q. How can contradictory reports about its analgesic efficacy in rodent models be resolved?
- Methodological Answer :
- Meta-Analysis : Pool data from published studies (e.g., tail-flick tests, hot-plate assays) and stratify by dose (0.1–10 mg/kg), route (IV vs. IP), and rodent strain .
- In Vivo Validation : Conduct head-to-head comparisons with reference standards (e.g., morphine) under standardized conditions. Use pharmacokinetic profiling to correlate plasma concentrations with efficacy .
Q. What strategies can improve metabolic stability without compromising target affinity?
- Methodological Answer :
- Isotere Replacement : Substitute the carbamate group with a urea or sulfonamide moiety to reduce esterase-mediated hydrolysis .
- Deuterium Labeling : Introduce deuterium at α-positions of the acetamido group to slow CYP450 metabolism. Test stability in human liver microsomes (HLM) .
Data Analysis & Experimental Design
Q. How should researchers design assays to evaluate off-target effects in kinase or ion channel pathways?
- Methodological Answer :
- Broad-Panel Screening : Use Eurofins Cerep’s SafetyScreen44 or similar platforms to assess activity against 44+ targets (e.g., hERG, COX-1/2) .
- Electrophysiology : Patch-clamp assays on Nav1.7 or TRPV1 channels to identify potential analgesic synergies or cardiotoxicity risks .
Q. What computational tools are best suited for predicting metabolite profiles?
- Methodological Answer :
- Software : Use GLORYx for metabolite prediction and ADMETLab 2.0 for toxicity profiling .
- Validation : Compare predicted metabolites (e.g., hydrolyzed carbamate) with LC-MS/MS data from rat plasma .
Structural & Functional Comparisons
Table 1 : Key Structural Analogs and Biological Activities
| Compound Name | Structural Modifications | Biological Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| AH-7921 | Dichlorophenyl substituent | μ-opioid EC₅₀: 12 nM | |
| U-47700 | Trifluoromethyl group | μ-opioid EC₅₀: 8 nM | |
| Target Compound | Methoxyphenoxy + fluorophenyl carbamate | μ-opioid EC₅₀: 18 nM (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
